1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone
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Overview
Description
1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone is an organic compound that features a furan ring attached to a pyrrolidine ring, with an ethanone group
Mechanism of Action
Target of Action
The compound contains a furan ring and a pyrrolidine ring. Compounds containing these structures have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with these structures can interact with their targets and cause changes in the target’s function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives, which have a similar structure to this compound, have been found to affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives have been found to have good pharmacokinetic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone typically involves the reaction of furan-3-carboxylic acid with pyrrolidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with different functional groups using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: 1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanol.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Furan-3-carboxylic acid: Shares the furan ring structure but lacks the pyrrolidine and ethanone groups.
Pyrrolidine: Contains the pyrrolidine ring but lacks the furan and ethanone groups.
1-(Furan-3-carbonyl)pyrrolidine: Similar structure but without the ethanone group.
Uniqueness: 1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone is unique due to the combination of the furan, pyrrolidine, and ethanone groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)9-2-4-12(6-9)11(14)10-3-5-15-7-10/h3,5,7,9H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEKNPJXDCOOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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